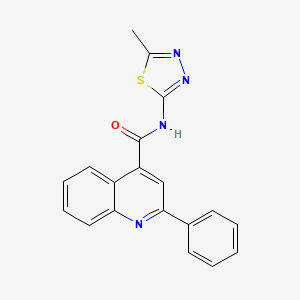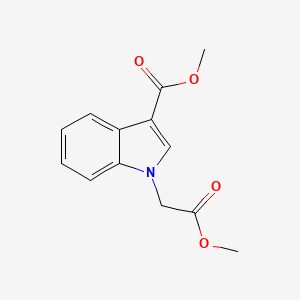
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide typically involves multistep reactions that include condensation, cyclization, and substitution reactions. For instance, Saeed et al. (2014) describe the synthesis of N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines through the reaction of 8-hydroxyquinoline with methyl chloroacetate, followed by condensation with hydrazine hydrate, and subsequent cyclization (Saeed, Abbas, Ibrar, & Bolte, 2014). These synthetic routes highlight the versatility of the thiadiazole and quinoline groups in forming complex heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of compounds incorporating thiadiazole and quinoline units has been characterized by various spectroscopic techniques, including NMR, IR, and X-ray crystallography. For example, Dani et al. (2013) provide insight into the structure of thiadiazole derivatives using X-ray crystallography, revealing the stabilization of these compounds through intramolecular hydrogen bonding (Dani et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of this compound and similar compounds often involves electrophilic substitution reactions due to the presence of aromatic systems. Aleksandrov et al. (2020) discuss electrophilic substitution reactions in the context of thiophen-2-yl[1,3]thiazolo[4,5-f]quinoline, showcasing the reactivity of such compounds (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Mechanism of Action
While the mechanism of action for the specific compound “N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide” is not available, it’s known that 1,3,4-thiadiazole derivatives exhibit a wide range of biological activities such as antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c1-12-22-23-19(25-12)21-18(24)15-11-17(13-7-3-2-4-8-13)20-16-10-6-5-9-14(15)16/h2-11H,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNQXAOYEZSZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5880542.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5880545.png)





![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)


![N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide](/img/structure/B5880615.png)
